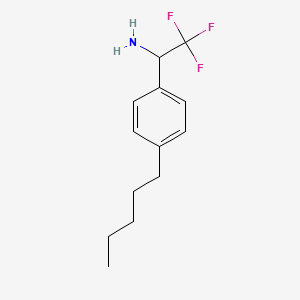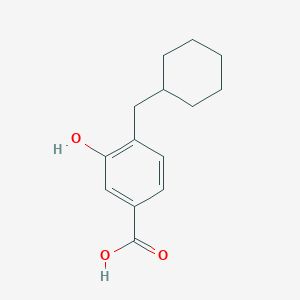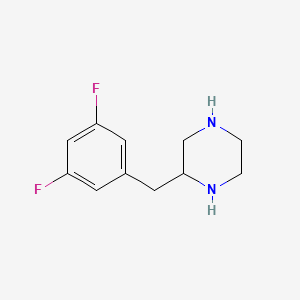
2-(3,5-Difluoro-benzyl)-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(3,5-Difluorobenzyl)-piperazine is a chiral compound that features a piperazine ring substituted with a 3,5-difluorobenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3,5-Difluorobenzyl)-piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-piperazine and 3,5-difluorobenzyl bromide.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where ®-piperazine reacts with 3,5-difluorobenzyl bromide under basic conditions to form ®-2-(3,5-Difluorobenzyl)-piperazine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3,5-Difluorobenzyl)-piperazine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
化学反応の分析
Types of Reactions
®-2-(3,5-Difluorobenzyl)-piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where the 3,5-difluorobenzyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation Products: N-oxides of ®-2-(3,5-Difluorobenzyl)-piperazine.
Reduction Products: Reduced forms of the compound, such as amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-2-(3,5-Difluorobenzyl)-piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in biological studies to understand its interaction with biological targets.
Pharmaceutical Research: The compound is explored for its potential therapeutic effects and as a lead compound in the development of new drugs.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of ®-2-(3,5-Difluorobenzyl)-piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels, leading to modulation of biological processes. The exact mechanism depends on the specific application and target of interest.
類似化合物との比較
Similar Compounds
(S)-2-(3,5-Difluorobenzyl)-piperazine: The enantiomer of ®-2-(3,5-Difluorobenzyl)-piperazine with similar chemical properties but different biological activity.
2-(3,5-Difluorobenzyl)-piperidine: A structurally similar compound with a piperidine ring instead of a piperazine ring.
3,5-Difluorobenzylamine: A simpler analog with an amine group instead of a piperazine ring.
Uniqueness
®-2-(3,5-Difluorobenzyl)-piperazine is unique due to its chiral nature and the presence of both a piperazine ring and a 3,5-difluorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C11H14F2N2 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC名 |
2-[(3,5-difluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14F2N2/c12-9-3-8(4-10(13)6-9)5-11-7-14-1-2-15-11/h3-4,6,11,14-15H,1-2,5,7H2 |
InChIキー |
VEUCYZAOGHEBBH-UHFFFAOYSA-N |
正規SMILES |
C1CNC(CN1)CC2=CC(=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid](/img/structure/B14846359.png)
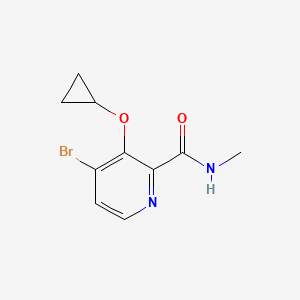


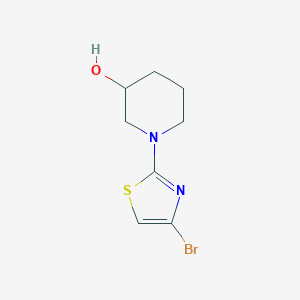

![[4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14846387.png)
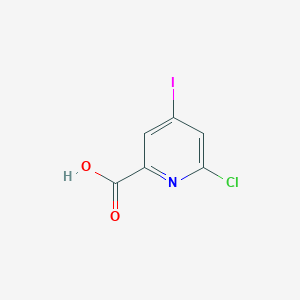
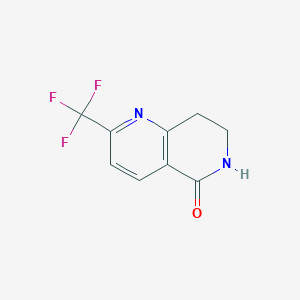
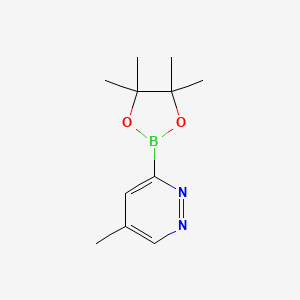
![4-(2,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14846421.png)
